N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide
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Overview
Description
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a bis(2-methoxyethyl)carbamoyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with bis(2-methoxyethyl)amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Substituted benzamide derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide can be compared with other similar compounds, such as:
N-[bis(2-methoxyethyl)carbamoyl]-β-alanine: This compound has a similar carbamoyl group but differs in the structure of the core molecule.
N-[bis(2-methoxyethyl)carbamoyl]-4-methylbenzamide: This compound has a methyl group instead of a chlorine atom on the benzamide ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-20-9-7-17(8-10-21-2)14(19)16-13(18)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQMTHVDUDCTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)NC(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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